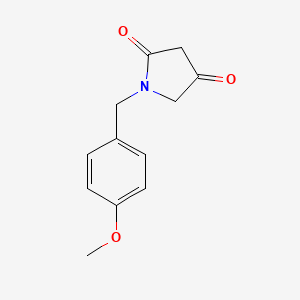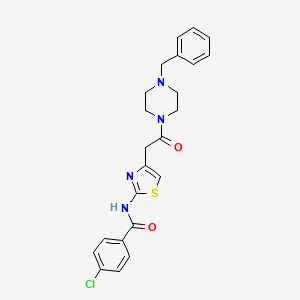![molecular formula C8H14ClNO B2580811 Chlorhydrate de 2-azabicyclo[3.3.1]nonan-8-one CAS No. 2155855-17-5](/img/structure/B2580811.png)
Chlorhydrate de 2-azabicyclo[3.3.1]nonan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[331]nonan-8-one hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Applications De Recherche Scientifique
2-Azabicyclo[3.3.1]nonan-8-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
Target of Action
It is known that the compound is structurally related to the family of tropane alkaloids , which have a wide array of interesting biological activities .
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with biological targets in a similar manner.
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways .
Result of Action
Given its structural similarity to tropane alkaloids , it may have similar effects.
Analyse Biochimique
Biochemical Properties
2-Azabicyclo[3.3.1]nonan-8-one hydrochloride plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body . The interaction between 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride and these enzymes can lead to changes in enzyme activity, affecting the overall metabolic processes. Additionally, this compound has been shown to bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth and differentiation . Furthermore, 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can alter gene expression patterns, leading to changes in the production of various proteins and enzymes . These changes can have significant implications for cellular function and overall health.
Molecular Mechanism
At the molecular level, 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, including enzymes and proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved. Additionally, 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biochemical properties, potentially leading to changes in the observed effects on cellular function. Long-term studies have shown that 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can have sustained effects on cellular processes, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride in animal models vary with different dosages. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes . These enzymes play a critical role in the metabolism of various substances, including drugs and endogenous compounds. The interaction between 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride and these enzymes can influence metabolic flux and the levels of specific metabolites . Additionally, this compound may interact with cofactors required for enzyme activity, further affecting metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, binding to transport proteins can facilitate the movement of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride across cellular membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride typically involves the radical C-carbonylation of tertiary alkylamines. One method includes the use of lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the δ-C-carbonylation of methylcyclohexylamines . This reaction requires high pressure of carbon monoxide to ensure cyclization, and the yield can vary depending on the specific conditions and substrates used.
Industrial Production Methods
Industrial production methods for 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory methods to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or imines.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Lead tetraacetate (Pb(OAc)4), iodine (I2), and other oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Formation of lactams and imines.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, such as halides, alkyl groups, and others.
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can be compared with other bicyclic compounds, such as:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Tropane Alkaloids: Compounds with a similar bicyclic structure, known for their wide array of biological activities.
The uniqueness of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride lies in its specific ring structure and the presence of the nitrogen atom, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-azabicyclo[3.3.1]nonan-8-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-7,9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYSOLBVTJBUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC1CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)
![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2580737.png)
![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)


![N-[2-(4-pyridinyl)-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B2580741.png)

![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)

